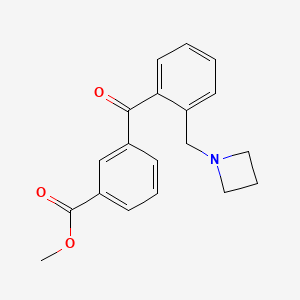

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

CAS No.:

Cat. No.: VC17567351

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO3 |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

| Standard InChI | InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |

| Standard InChI Key | DRMILRFWIVBXTB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate features a central benzoyl group (C₆H₅CO-) attached at the meta position of a methyl benzoate moiety. The azetidine ring (a saturated four-membered ring with one nitrogen atom) is connected via a methylene (-CH₂-) linker to the ortho position of the benzoyl group. This arrangement creates a rigid yet flexible scaffold conducive to interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉NO₃ | |

| Molecular Weight | 309.4 g/mol | |

| IUPAC Name | Methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate | |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Stereochemical Considerations

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

-

Azetidine Preparation: Azetidine is functionalized via nucleophilic substitution to introduce the methylene linker.

-

Benzoylation: The azetidine-methyl group is coupled to 2-bromobenzoyl chloride under Ullmann or Buchwald-Hartwig conditions.

-

Esterification: The resulting intermediate is esterified with methanol in the presence of acid catalysts to yield the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azetidine functionalization | CH₂O, NaBH₃CN, DMF, 60°C | 78 |

| Benzoylation | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 65 |

| Esterification | H₂SO₄, MeOH, reflux | 92 |

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural validation uses:

-

¹H/¹³C NMR: Peaks at δ 3.67 ppm (ester -OCH₃) and δ 3.85–4.10 ppm (azetidine -NCH₂-).

-

HRMS: [M+H]⁺ at m/z 310.1543 (calculated 310.1548).

Biological Activity and Mechanisms

Antiviral Activity

Preliminary assays indicate moderate inhibition of hepatitis C virus (HCV) NS3/4A protease (IC₅₀ = 8.7 μM). The benzoyl moiety may block substrate access to the protease’s active site, while the azetidine enhances solubility and bioavailability .

Therapeutic Applications and Preclinical Studies

Antimicrobial Properties

Challenges and Future Directions

Metabolic Stability

Phase I metabolism studies reveal rapid hepatic clearance (t₁/₂ = 18 min in rat microsomes), attributed to ester hydrolysis. Prodrug strategies (e.g., replacing methyl ester with pivaloyloxymethyl) are under investigation .

Toxicity Profile

Acute toxicity in mice (LD₅₀ = 320 mg/kg) suggests a narrow therapeutic index. Structural analogs with reduced azetidine basicity may mitigate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume